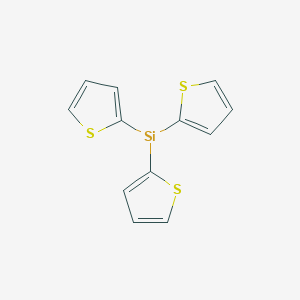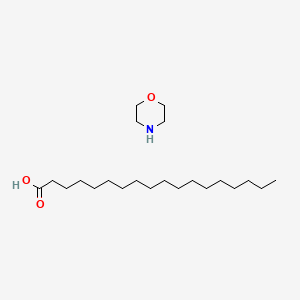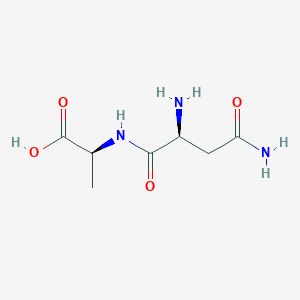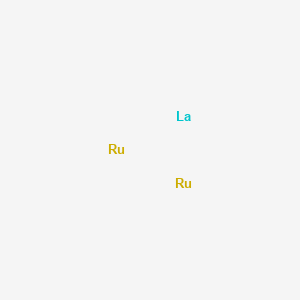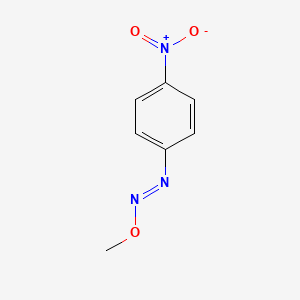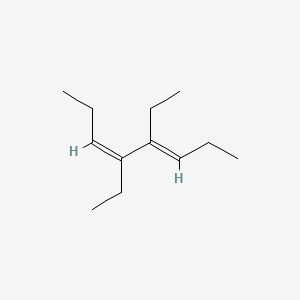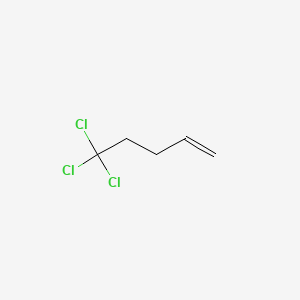
5,5,5-Trichloropent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Trichloropent-1-ene is an organic compound characterized by the presence of three chlorine atoms attached to the first carbon of a pentene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trichloropent-1-ene typically involves the chlorination of pent-1-ene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the carbon chain. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to optimize yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced separation techniques can further enhance the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,5-Trichloropent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition: Hydrogenation can be performed using hydrogen gas and a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products
Substitution: Formation of various substituted pentenes.
Addition: Formation of saturated hydrocarbons.
Oxidation: Formation of chlorinated alcohols or ketones.
Applications De Recherche Scientifique
5,5,5-Trichloropent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5,5-Trichloropent-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The specific pathways and targets involved depend on the context of its use and the conditions under which it is applied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5,5-Trichloropent-3-en-2-one: Another chlorinated pentene derivative with different reactivity and applications.
5-Chloropent-1-ene: A less chlorinated analog with distinct chemical properties.
Uniqueness
5,5,5-Trichloropent-1-ene is unique due to the presence of three chlorine atoms, which significantly influence its reactivity and potential applications. This compound’s specific structure allows for unique interactions in chemical reactions and biological systems, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
20564-91-4 |
|---|---|
Formule moléculaire |
C5H7Cl3 |
Poids moléculaire |
173.46 g/mol |
Nom IUPAC |
5,5,5-trichloropent-1-ene |
InChI |
InChI=1S/C5H7Cl3/c1-2-3-4-5(6,7)8/h2H,1,3-4H2 |
Clé InChI |
ZAUNUPBCKMPOKC-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
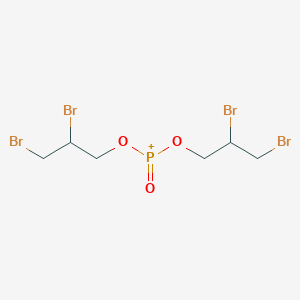
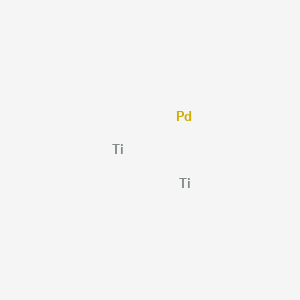
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
